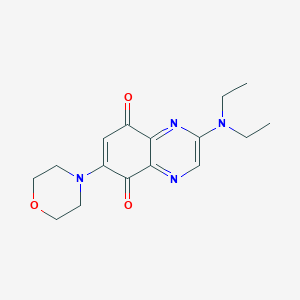

2-(Diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Diethylamino)-6-morpholinoquinoxaline-5,8-dione is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-6-morpholinoquinoxaline-5,8-dione typically involves multi-step organic reactions. One common method is the condensation of 2,3-diaminophenazine with diethylamine and morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-6-morpholinoquinoxaline-5,8-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or morpholino groups are replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-5,8-dione derivatives, while reduction may produce dihydroquinoxaline derivatives. Substitution reactions can lead to a variety of substituted quinoxalines with different functional groups.

Scientific Research Applications

2-(Diethylamino)-6-morpholinoquinoxaline-5,8-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-6-morpholinoquinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(Diethylamino)ethyl methacrylate: A pH-sensitive polymer used in various applications, including drug delivery and biomedical research.

Diethylamino hydroxybenzoyl hexyl benzoate: A UV filter used in sunscreen products.

Chloroquine and Amodiaquine: 4-aminoquinoline derivatives used as antimalarial drugs.

Uniqueness

2-(Diethylamino)-6-morpholinoquinoxaline-5,8-dione stands out due to its unique combination of diethylamino and morpholino groups attached to the quinoxaline core. This structural feature imparts distinct chemical and biological properties, making it a versatile compound with potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse range of scientific research applications further highlight its uniqueness compared to similar compounds.

Biological Activity

2-(Diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione, a member of the quinoxaline family, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. The following sections provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- CAS Number : 62471-83-4

- Molecular Formula : C16H20N4O3

- Molecular Weight : 316.35 g/mol

- IUPAC Name : 2-(diethylamino)-6-morpholin-4-ylquinoxaline-5,8-dione

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the condensation of 2,3-diaminophenazine with diethylamine and morpholine under controlled conditions. The reaction is often facilitated by solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to enhance yield and purity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, suggesting potential anticancer properties. The exact molecular targets vary based on the biological context.

Anticancer Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, in cancer therapy. For instance:

- In vitro studies demonstrated that derivatives exhibit significant cytotoxic effects against various cancer cell lines (e.g., A431 human epidermoid carcinoma cells), with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A431 | 0.90 |

| Doxorubicin | A431 | 0.73 |

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial effects. Research indicates that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been documented:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 22.9 |

| Escherichia coli | 23.15 |

Case Studies

- Study on Cytotoxicity : A study focused on the cytotoxic effects of quinoxaline derivatives revealed that compound 6 from a series exhibited significant inhibition of Stat3 phosphorylation in skin cancer cells, indicating a specific pathway modulation that could lead to therapeutic applications .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of various quinoxaline derivatives and found that certain compounds exhibited dual activity as both anticancer and antimicrobial agents, highlighting their potential versatility in therapeutic applications .

Properties

CAS No. |

62471-83-4 |

|---|---|

Molecular Formula |

C16H20N4O3 |

Molecular Weight |

316.35 g/mol |

IUPAC Name |

2-(diethylamino)-6-morpholin-4-ylquinoxaline-5,8-dione |

InChI |

InChI=1S/C16H20N4O3/c1-3-19(4-2)13-10-17-15-14(18-13)12(21)9-11(16(15)22)20-5-7-23-8-6-20/h9-10H,3-8H2,1-2H3 |

InChI Key |

KSBFLUCXJVTWDN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CN=C2C(=N1)C(=O)C=C(C2=O)N3CCOCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.